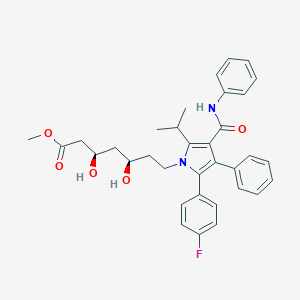

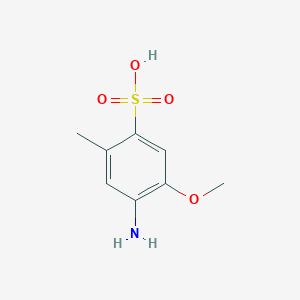

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ergothioneine derivatives involves multiple steps, including methylation and ethoxycarbonylation. Improved synthesis methods have been developed to enhance yields and purity, such as protecting the histidine carboxylic group with a methyl ester to improve chemical yield in a multi-step reaction process (Behof et al., 2022).

Molecular Structure Analysis

The molecular structure of ergothioneine and its derivatives has been elucidated using various analytical techniques. Studies involving infrared multiphoton dissociation (IRMPD) spectroscopy and density functional theory (DFT) have provided insights into the tautomer structures of ergothioneine, highlighting the stability and tautomeric equilibrium of these molecules in different environments (Peckelsen et al., 2017).

Chemical Reactions and Properties

Ergothioneine derivatives exhibit unique reactivity with singlet oxygen, indicating high reactivity and specificity in forming products resistant to glutathione and TRIS, which suggests a distinctive mechanism of action in oxidative processes (Stoffels et al., 2017).

Wissenschaftliche Forschungsanwendungen

Mass Spectrometry Analysis : Ethoxycarbonyl-peptide methyl esters, which are similar in structure to N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide, have been found useful for mass spectrometric analysis. The ethoxycarbonyl group offers advantages over other protecting groups, enhancing the intensity and facilitating the interpretation of fragmentation patterns in mass spectrometry (Kamerling, Heerma, & Vliegenthart, 1968).

Organic Synthesis : Studies in organic synthesis have explored the use of ethoxycarbonyl derivatives in reactions like ozonization and reduction, which could be relevant for understanding the reactivity and applications of the N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl derivative in chemical syntheses (Francavilla et al., 2002).

Aminolysis of Esters : The aminolysis of related ethoxycarbonyl esters has been studied, providing insights into the reaction mechanisms and potential applications of similar compounds in pharmaceutical or synthetic chemistry (Takahashi, Hashimoto, & Kanō, 1973).

PET Radioligand Synthesis for Alzheimer's Disease : An improved synthesis method for an ergothioneine PET radioligand, which protects the histidine carboxylic group with a methyl ester (similar in functionality to N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide), has been developed to study oxidative stress in Alzheimer’s disease (Behof et al., 2022).

Nucleophilic Aminocarbonylation : Alkoxycarbonyl derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction that could be relevant for N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide (Takács et al., 2014).

Stable Isotope Ratio Analysis : N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, structurally similar to the compound , have been used for stable isotope ratio analysis in amino acids, indicating potential analytical applications (Pietzsch, Julius, & Hanefeld, 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVZBTBSURUDKC-YDALLXLXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434406 |

Source

|

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

CAS RN |

162240-57-5 |

Source

|

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)